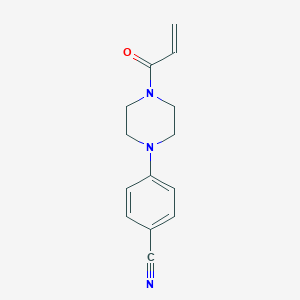

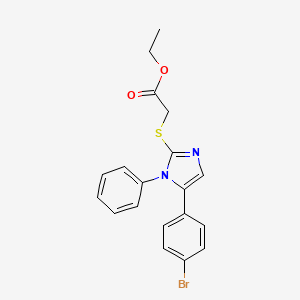

![molecular formula C18H19F3N4O4S B2762884 4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2034412-35-4](/img/structure/B2762884.png)

4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is a complex organic molecule. It contains a 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl moiety, which is a type of benzodioxepine . This moiety is attached to a piperazine ring via a sulfonyl group, and the piperazine ring is further attached to a pyrimidine ring with a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several different functional groups. The 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl moiety is a seven-membered ring with two oxygen atoms and one sulfur atom . The piperazine ring is a six-membered ring with two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms and a trifluoromethyl group attached .Wissenschaftliche Forschungsanwendungen

Anxiolytic and Antioxidant Activities

Research into arylpiperazine derivatives, which may include structural similarities to the compound , has shown potential anxiolytic effects. Studies indicate these compounds may interact with serotonin receptors and indirectly involve the GABAergic system, suggesting a possible mechanism of action for anxiety treatment. Additionally, their effects on central redox balance, specifically on enzymes responsible for glutathione metabolism, highlight their antioxidant activity (Kędzierska et al., 2019).

Antihypertensive Effects

Research on piperidino-pyrimidine vasodilators has demonstrated their efficacy in lowering blood pressure in hypertensive patients, showing promise for cardiovascular disease treatment. The combination with beta-adrenergic blockade has been found to enhance antihypertensive action while controlling cardiac activity, indicating a multifaceted approach to hypertension management (Gilmore et al., 1970).

Antibacterial Applications

Compounds with pyrimidine structures have been studied for their antibacterial properties, particularly in treating infections of the gastrointestinal tract, skin, and gynecological adnexes. The efficacy of these compounds against various bacterial infections underscores their potential as antibiotic agents (Etzel et al., 1976).

Metabolic Studies

The metabolism and disposition of novel inhibitors like Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, have been thoroughly investigated. These studies provide insight into the absorption, hepatic metabolism, and excretion processes, which are crucial for understanding the pharmacokinetics of such compounds in humans (Liu et al., 2017).

Neurological Applications

Compounds affecting the piperazine and pyrimidine structures have been implicated in neurology, particularly in the study of Parkinsonism induced by certain chemicals. These investigations help in understanding the neurotoxic effects of various substances and their impact on the brain (Langston et al., 1983).

Eigenschaften

IUPAC Name |

4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O4S/c19-18(20,21)16-11-17(23-12-22-16)24-4-6-25(7-5-24)30(26,27)13-2-3-14-15(10-13)29-9-1-8-28-14/h2-3,10-12H,1,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCHKSRTTHMOLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

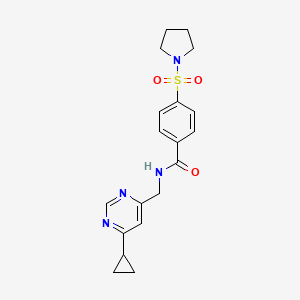

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2762801.png)

![[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2762803.png)

![1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2762805.png)

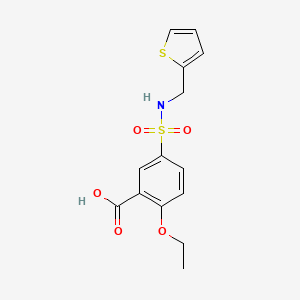

![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)

![6-(3,4-Dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2762808.png)

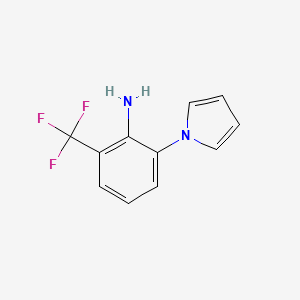

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2762809.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2762818.png)

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)